REACTION_CXSMILES
|
C(O)(=O)C(O)=O.C[O:8][C:9]1[CH:10]=[C:11]([C:15]23[CH2:22][CH:19]([NH:20][CH2:21]2)[CH2:18][CH2:17][CH2:16]3)[CH:12]=[CH:13][CH:14]=1.[BrH:23]>>[BrH:23].[OH:8][C:9]1[CH:10]=[C:11]([C:15]23[CH2:22][CH:19]([NH:20][CH2:21]2)[CH2:18][CH2:17][CH2:16]3)[CH:12]=[CH:13][CH:14]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.COC=1C=C(C=CC1)C12CCCC(NC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a mixture of ethanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
Br.OC=1C=C(C=CC1)C12CCCC(NC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |